

# Application Notes: Flow Cytometry Analysis of CD26/DPP4 Expression on Immune Cells

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## Compound of Interest

Compound Name: *DPP4-In*

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## Introduction

CD26, also known as dipeptidyl peptidase IV (DPP4), is a 110 kDa transmembrane glycoprotein expressed on a variety of cell types, including immune cells. It functions as a serine exopeptidase, cleaving N-terminal dipeptides from polypeptides with a proline or alanine in the penultimate position.[1] In the immune system, CD26 plays a crucial role in T-cell activation, proliferation, and memory responses, making it a molecule of significant interest in immunology and drug development.[2][3] Flow cytometry is a powerful technique for the precise quantification and characterization of CD26 expression on different immune cell subsets. These application notes provide a comprehensive guide to analyzing CD26/DPP4 expression on immune cells using flow cytometry.

CD26 is considered a marker of T-cell activation and is predominantly expressed on CD4+ T cells.[4] Its expression is upregulated following T-cell stimulation.[5] Functionally, CD26 is involved in T-cell co-stimulation, independent of the CD28 pathway, and can influence cytokine production.[1] It also interacts with other key molecules on the T-cell surface, such as adenosine deaminase (ADA) and CD45, to modulate signaling pathways.[5][6][7]

## Expression of CD26 on Immune Cell Subsets

CD26 expression varies among different immune cell populations. The following tables summarize the typical expression patterns of CD26 on human peripheral blood mononuclear

cells (PBMCs) from healthy individuals.

Table 1: Percentage of CD26-Positive Cells in Major Lymphocyte Populations

Cell Type	Sub-population	Percentage of CD26+ Cells (Mean ± SD)	References
T Cells	CD4+	70.4% ± 8.6%	[6]
CD8+	Variable (CD26high subset: 1.8% - 22%)		
NK Cells	CD3-CD56+	Low to moderate	[8]
B Cells	CD19+	Low on resting cells, upregulated upon activation	[1]

Table 2: CD26 Expression on T-Cell Subsets

T-Cell Subset	Phenotype	CD26 Expression Level	References
Naïve T Cells	CD45RA+ CCR7+	Low/Negative	[9][10]
Central Memory T Cells	CD45RO+ CCR7+	Low to Intermediate	[6]
Effector Memory T Cells	CD45RO+ CCR7-	High	[6]
Th1 Cells	CXCR3+	High	[5][11]
Th17 Cells	CCR6+	High	[5]
Regulatory T Cells (Tregs)	CD4+CD25high FoxP3+	Negative or Low	[12][13]

Table 3: CD26 Expression on Virus-Specific CD8+ T Cells

Virus Specificity	Median Percentage of CD26+ Cells	References
Influenza	95.5%	<a href="#">[14]</a>
Cytomegalovirus (CMV)	10.5%	<a href="#">[14]</a>
Epstein-Barr Virus (EBV)	12% - 19%	<a href="#">[14]</a>
Human Immunodeficiency Virus (HIV)	13.2%	<a href="#">[14]</a>

## Signaling Pathways and Logical Relationships

The function of CD26 in T-cell activation is linked to its interaction with other cell surface molecules and its intrinsic enzymatic activity. The following diagrams illustrate key pathways and experimental workflows.

Caption: CD26 signaling pathway in T-cell activation.

## Experimental Protocols

### Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation.[\[2\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

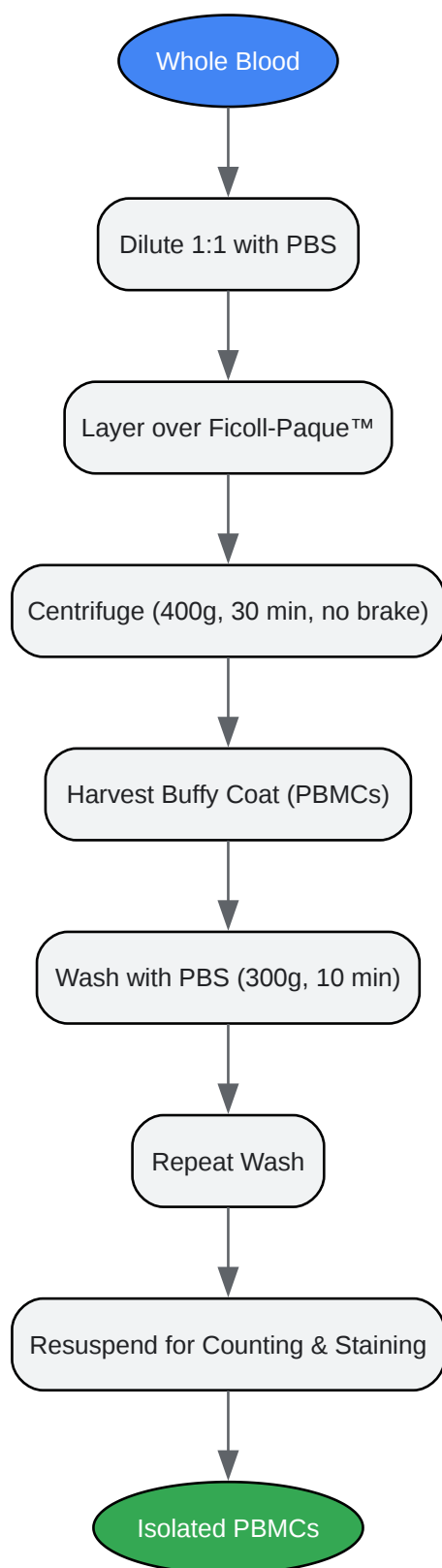
Materials:

- Human whole blood collected in EDTA or heparin tubes
- Phosphate-buffered saline (PBS), sterile
- Ficoll-Paque™ PLUS (density 1.077 g/mL)
- 50 mL conical centrifuge tubes
- Sterile serological pipettes

- Centrifuge with a swinging-bucket rotor

Procedure:

- Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
- Carefully layer 15 mL of Ficoll-Paque™ PLUS underneath the diluted blood by placing the pipette tip at the bottom of the tube. Avoid mixing the layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
- After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" layer of PBMCs, the Ficoll-Paque™ layer, and red blood cells/granulocytes at the bottom.
- Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.
- Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL.
- Centrifuge at 300 x g for 10 minutes at 4°C. Discard the supernatant.
- Repeat the wash step (Step 7) one more time.
- Resuspend the PBMC pellet in an appropriate buffer (e.g., PBS or flow cytometry staining buffer) for cell counting and subsequent staining.



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Caption: Workflow for PBMC isolation.

## Protocol 2: Flow Cytometry Staining for CD26 Expression on T-Cell Subsets

This protocol provides a method for multi-color flow cytometric analysis of CD26 expression on various T-cell subsets within a PBMC sample.

Materials:

- Isolated PBMCs
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fc receptor blocking reagent (e.g., Human TruStain FcX™)
- Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
- Viability dye (e.g., 7-AAD or a fixable viability dye)
- Flow cytometry tubes
- Flow cytometer

Table 4: Suggested Antibody Panel for T-Cell Subset Analysis

Marker	Fluorochrome	Clone	Purpose
CD3	APC-H7	SK7	Pan T-cell marker
CD4	PerCP-Cy5.5	SK3	Helper T-cell marker
CD8	Alexa Fluor 700	RPA-T8	Cytotoxic T-cell marker
CD26	PE	M-A261	Target of interest
CD45RA	FITC	HI100	Naïve T-cell marker
CCR7	PE-Cy7	G043H7	Naïve and central memory T-cell marker
CD25	APC	M-A251	Regulatory T-cell and activation marker
FoxP3	Alexa Fluor 647	259D/C7	Regulatory T-cell transcription factor (intracellular)

#### Staining Procedure (Surface Staining):

- Adjust the PBMC concentration to  $1 \times 10^7$  cells/mL in cold Flow Cytometry Staining Buffer.
- Add 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) to each flow cytometry tube.
- (Optional but recommended) Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 10 minutes at room temperature.
- Add the pre-titrated amounts of fluorochrome-conjugated antibodies for surface markers (CD3, CD4, CD8, CD26, CD45RA, CCR7, CD25) to the appropriate tubes.
- Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer and centrifuge at 300 x g for 5 minutes.
- Discard the supernatant.

- If performing intracellular staining for FoxP3, proceed to the intracellular staining protocol. Otherwise, resuspend the cells in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
- Add a viability dye according to the manufacturer's instructions just before analysis.
- Acquire the samples on a flow cytometer.

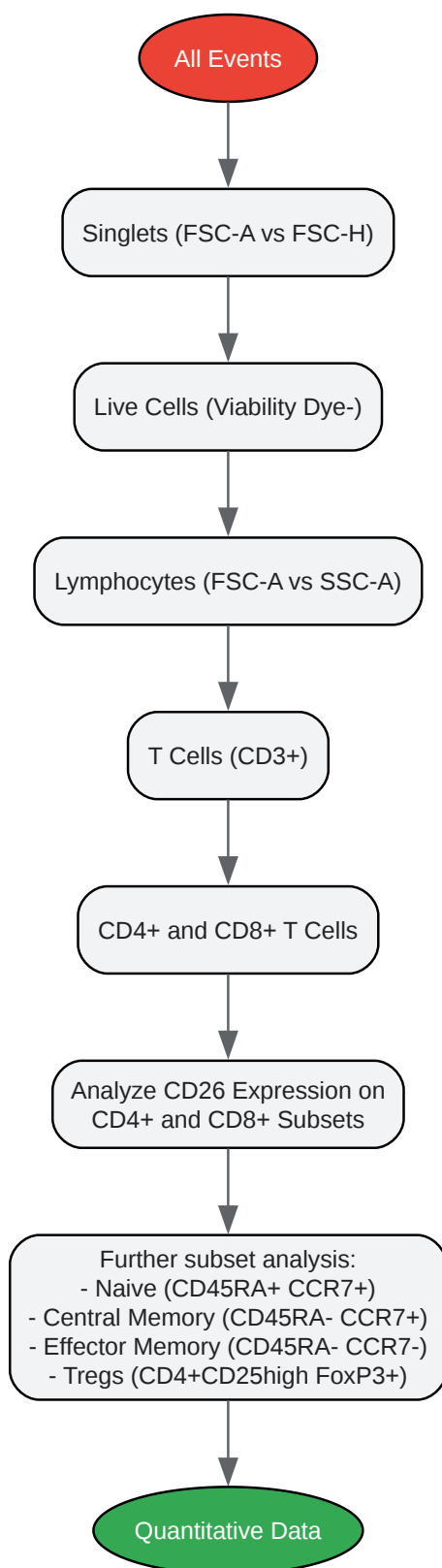
#### Intracellular Staining for FoxP3 (if desired):

- After surface staining and washing (Step 7 above), resuspend the cell pellet in a fixation/permeabilization buffer (e.g., FoxP3/Transcription Factor Staining Buffer Set) according to the manufacturer's protocol.
- Incubate for the recommended time at room temperature in the dark.
- Wash the cells with permeabilization buffer.
- Add the anti-FoxP3 antibody and incubate for 30 minutes at room temperature in the dark.
- Wash the cells with permeabilization buffer.
- Resuspend the cells in Flow Cytometry Staining Buffer for analysis.

## Data Analysis and Gating Strategy

A sequential gating strategy should be employed to identify the cell populations of interest.





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- To cite this document: BenchChem. [Application Notes: Flow Cytometry Analysis of CD26/DPP4 Expression on Immune Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10770186#flow-cytometry-for-analyzing-cd26-dpp4-expression-on-immune-cells]

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